Citreoviridine
Description
Historical Perspectives and Early Research Trajectories
The initial discovery and subsequent characterization of citreoviridin (B190807) laid the groundwork for its recognition as a potent mycotoxin.
Citreoviridine was first isolated in the context of "yellow rice" disease in Japan, a condition linked to the consumption of moldy rice. unb.brnih.gov Early investigations identified the producing fungus as Penicillium citreonigrum (also referred to by its former name, P. citreo-viride). unb.brnih.govnih.gov The compound was associated with acute cardiac beriberi, a severe neurological and cardiovascular illness. nih.govnih.govacs.org The structure of citreoviridin was elucidated in 1964. nih.gov Subsequent research has identified other fungal species capable of producing citreoviridin, including Aspergillus terreus, Eupenicillium ochrosalmoneum, and Penicillium charlesii. nih.govnih.govnih.gov It has also been detected in various agricultural commodities beyond rice, such as maize, pecans, and wheat products. nih.govusda.gov
This compound is classified as a secondary metabolite, an organic compound not directly involved in the normal growth, development, or reproduction of the producing organism. nih.gov Its identification as a mycotoxin stems from its demonstrated toxicity. nih.govnih.gov Early studies with purified citreoviridin reproduced the symptoms of acute cardiac beriberi in experimental animals, which included paralysis, convulsions, and respiratory arrest, thereby confirming its toxic nature. nih.govusda.gov This was a crucial step in distinguishing the mycotoxicosis from the nutritional disease of beriberi, which is caused by thiamine (B1217682) (vitamin B1) deficiency. nih.govusda.gov
Discovery and Initial Isolation from Fungal Species
Relevance in Natural Products Chemistry Research
The intricate structure of citreoviridin has made it a molecule of interest for chemists studying natural products.
Citreoviridin belongs to a class of mycotoxins characterized by a polyketide backbone. mdpi.comnih.gov Specifically, it is a highly reduced polyketide product featuring a distinct α-pyrone polyene structure and a tetrahydrofuran (B95107) ring. nih.govnih.govacs.org This places it in a family of potent mitochondrial F1-ATPase inhibitors, which also includes structurally similar compounds like the aurovertins, verrucosidin, and asteltoxin. nih.govnih.govacs.org The biosynthesis of citreoviridin originates from one acetyl-CoA starter unit and eight malonyl-CoA extender units. nih.gov
Table 1: Fungi Known to Produce this compound
| Fungal Species | Reference |
|---|---|
| Penicillium citreonigrum (formerly P. citreo-viride) | unb.brnih.govnih.gov |
| Aspergillus terreus | nih.govnih.gov |
| Eupenicillium ochrosalmoneum | nih.govnih.gov |
| Penicillium charlesii | nih.gov |
| Penicillium pulvillorum | unb.br |
In mycology, the study of fungi, citreoviridin is significant as a marker for certain toxigenic fungal species. nih.gov Its presence in agricultural products like rice, maize, and pecans is a key concern in phytopathology, the study of plant diseases. usda.govasm.orgresearchgate.net Research has shown that fungi such as Eupenicillium ochrosalmoneum can infest and contaminate maize kernels with substantial amounts of citreoviridin, particularly in damaged kernels. asm.org Furthermore, citreoviridin has demonstrated phytotoxicity, inhibiting the growth of wheat coleoptiles and proving toxic to corn seedlings. nih.gov This highlights its role not only as a threat to human and animal health but also as a factor affecting plant health and crop production. mdpi.com
Classification within Mycotoxin Structural Families
Contemporary Research Landscape and Emerging Themes
Modern research on citreoviridin continues to explore its biosynthesis, ecological role, and potential applications. The identification of the citreoviridin biosynthetic gene cluster in Aspergillus terreus and subsequently in Penicillium citreonigrum has been a significant breakthrough. mdpi.comamazonaws.comnih.gov These clusters contain a highly reducing polyketide synthase (HR-PKS) gene (ctvA) and other genes responsible for tailoring the molecule, such as a methyltransferase, a mono-oxygenase, and a hydrolase. mdpi.com
Current investigations are also focused on developing advanced analytical methods, like monoclonal antibody-based immunoassays (ELISA), for the rapid and sensitive detection of citreoviridin and its isomers in food commodities. usda.govmdpi.comresearchgate.net There is also growing interest in understanding the compound's mechanism of action as an inhibitor of mitochondrial ATP synthase, which has led to explorations of its potential use as a biochemical tool in cancer research to target ectopic ATPase activity. amazonaws.comfermentek.com The discovery of new citreoviridin analogs from marine fungi through stress-based cultivation methods suggests that the structural diversity and biological potential of this class of compounds are still being uncovered. frontiersin.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H30O6 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
6-[(1E,3E,5E,7E)-8-(3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl)-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one |
InChI |
InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-16(2)19(27-6)13-20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+ |
InChI Key |
JLSVDPQAIKFBTO-USJRQALFSA-N |
SMILES |
CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O |
Isomeric SMILES |
CC1C(C(C(O1)(C)/C=C(\C)/C=C/C=C/C=C/C2=C(C(=CC(=O)O2)OC)C)O)(C)O |
Canonical SMILES |
CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Synonyms |
citreoviridin |
Origin of Product |
United States |
Producing Organisms and Environmental Factors
Fungal Taxa Associated with Citreoviridine Production
Several fungal species across different genera are known to produce citreoviridin (B190807). These fungi are often found as contaminants in agricultural products, particularly cereal grains.
Penicillium citreonigrum is considered a primary producer of citreoviridin and has been historically linked to the "yellow rice" disease in Japan. fao.orgunb.br This species, which has been known by synonyms such as P. citreo-viride and P. toxicarium, is a significant concern in regions where rice is a staple food. fao.orgmdpi.com Studies have shown that P. citreonigrum can produce citreoviridin on various culture media and, importantly, on rice grains. mdpi.comnih.govresearchgate.net For instance, research on rice samples from Brazil, where a beriberi outbreak occurred, found that ten out of eleven isolated strains of P. citreonigrum were capable of producing citreoviridin. tandfonline.com The fungus has been isolated from commercially available rice, highlighting its potential as a source of contamination. mdpi.comnih.gov In laboratory settings, P. citreonigrum cultivated in yeast extract sucrose (B13894) (YES) liquid medium has been shown to produce significant amounts of citreoviridin, with a substantial portion of the toxin found within the mycelium. unb.br
Besides P. citreonigrum, other species within the Penicillium genus are also known producers of citreoviridin. Penicillium citreoviride, a name often used interchangeably with P. citreonigrum in older literature, is a known producer. researchgate.netfermentek.commedchemexpress.comtargetmol.comglpbio.com Penicillium ochrosalmoneum is another species that synthesizes citreoviridin. fao.orgfermentek.com This species is not closely related to P. citreonigrum but has been found colonizing crops like corn in the United States, where it can produce the toxin under natural conditions. fao.org Penicillium pulvullorum and Penicillium charlesii have also been identified as producers of this mycotoxin. nih.govnih.gov
Aspergillus terreus is another significant fungal species capable of producing citreoviridin. mdpi.comfermentek.comnih.govmdpi.com This species is ubiquitous in the environment and is known to produce a wide array of secondary metabolites, some of which are mycotoxins. studiesinmycology.orgoup.comoup.comasm.org The production of citreoviridin by A. terreus adds to the list of toxigenic compounds synthesized by this fungus, which also includes patulin (B190374), citrinin (B600267), and gliotoxin. studiesinmycology.orgoup.comoup.comasm.org The biosynthetic genes for citreoviridin were first identified in A. terreus, providing a genetic basis for its production capacity. nih.gov
Eupenicillium ochrosalmoneum is the teleomorph, or sexual reproductive stage, of Penicillium ochrosalmoneum. fao.org This fungal species is also a confirmed producer of citreoviridin. mdpi.comnih.govmdpi.com It is often associated with cereals and has been found to infest preharvest maize, contaminating the damaged kernels with significant amounts of the mycotoxin. fao.orgasm.orgresearchgate.net Research has shown that citreoviridin can be highly concentrated in maize kernels infested with E. ochrosalmoneum, particularly in those that are visibly damaged and discolored. asm.org
Table 1: Fungal Species Known to Produce Citreoviridin
| Genus | Species | Common Association |
|---|---|---|
| Penicillium | citreonigrum | Primary producer, rice |
| Penicillium | citreoviride | Cereals |
| Penicillium | ochrosalmoneum | Corn, cereals |
| Penicillium | pulvullorum | General |
| Penicillium | charlesii | Pecans |
| Aspergillus | terreus | Soil, various plant products |
| Eupenicillium | ochrosalmoneum | Maize, cereals |
Aspergillus terreus and its Production Capacity
Substrates and Matrices Supporting Fungal Growth and Toxin Biosynthesis
The growth of citreoviridin-producing fungi and their subsequent toxin production are highly dependent on the available substrate. Cereal grains are among the most common matrices for contamination.
Citreoviridin contamination is a significant issue in a wide range of cereal grains across the globe. mdpi.comnih.gov Rice (Oryza sativa) is a particularly notable substrate, with the historical "yellow rice" incidents in Japan being linked to citreoviridin produced by P. citreonigrum. fao.orgmdpi.comgba-group.com The toxin has been detected in rice samples from various regions, including Brazil, where it was associated with a beriberi outbreak. tandfonline.comresearchgate.net In one Brazilian study, citreoviridin was found in rice samples at levels ranging from 12 to 96.7 ng/g, and in rice bran at even higher concentrations of 128 and 254 ng/g. tandfonline.com
Corn (Zea mays) is another major cereal grain susceptible to contamination. Eupenicillium ochrosalmoneum has been found to infest preharvest corn, leading to high concentrations of citreoviridin in damaged kernels. fao.orgasm.org Studies in Georgia, USA, detected citreoviridin in six out of eight bulk samples of harvested maize, with levels up to 2,790 µg/kg. asm.org Other cereals, including wheat and barley, are also known to be substrates for citreoviridin-producing fungi. researchgate.netcabidigitallibrary.org The contamination of these grains can occur when environmental conditions, such as moisture content and temperature, are favorable for fungal growth. fao.org
Table 2: Documented Citreoviridin Contamination in Cereal Grains
| Cereal Grain | Associated Fungi | Documented Occurrences |
|---|---|---|
| Rice | Penicillium citreonigrum | Japan ("yellow rice"), Brazil, Thailand fao.orgmdpi.comtandfonline.com |
| Corn | Eupenicillium ochrosalmoneum, Penicillium ochrosalmoneum | United States (Georgia) fao.orgasm.org |
| Wheat | Penicillium spp. | General contamination researchgate.net |
| Barley | Penicillium spp. | General contamination cabidigitallibrary.org |
| Oats | Penicillium spp. | General contamination |
Other Agricultural Products (Soybean, Dried Fruits)
Citreoviridin contamination is not limited to major cereal crops; it has also been reported in other agricultural products such as soybeans and dried fruits.
Soybean: While soybeans are a major global commodity, information regarding this compound contamination is less extensive compared to rice. Some fungal species known to produce this compound are capable of colonizing soybeans. For instance, species of Penicillium and Aspergillus can infect soybeans, particularly under poor storage conditions. conscientiabeam.com The presence of these fungi creates a potential risk for this compound contamination. In Brazil, a major soybean producer, the adoption of bioinputs like Bradyrhizobium and other growth-promoting bacteria is a common practice to enhance crop yield and sustainability. mdpi.comfediol.eu These agricultural practices can influence the microbial communities on and around the soybean plants, which may in turn affect the growth of mycotoxigenic fungi.
Dried Fruits: Dried fruits are susceptible to fungal contamination due to their high sugar content. jdigitaldiagnostics.com Several studies have detected this compound in various dried fruits. For example, a study on dried fruits marketed in Russia found that some mold isolates were capable of producing this compound in vitro, with accumulation levels reaching up to 153 μg/kg in model experiments. jdigitaldiagnostics.comjdigitaldiagnostics.com Another study investigating mycotoxin contamination in dried fruits and nuts also highlighted the presence of citrinin, a mycotoxin that can co-occur with this compound, in samples of dried grapes and white mulberries. vup.skijariie.com The presence of various mycotoxins, including patulin and ochratoxin A, in dried fruits has been a subject of concern, leading to the establishment of regulatory limits in some regions. researchgate.netscielo.br
Interactive Data Table: this compound and Other Mycotoxins in Agricultural Products
| Agricultural Product | Mycotoxin Detected | Producing Fungi (Genus) | Potential for Contamination | Reference |
| Soybean | This compound (potential) | Penicillium, Aspergillus | Yes, under poor storage conditions | conscientiabeam.com |
| Dried Fruits | This compound, Citrinin, Patulin, Ochratoxin A | Penicillium, Aspergillus | Yes, due to high sugar content | jdigitaldiagnostics.comvup.skresearchgate.net |
| Rice | This compound | Penicillium citreonigrum | High, especially in "yellow rice" | researchgate.net |
| Maize | Citrinin | Penicillium, Aspergillus | Yes | vup.sk |
Influence of Moisture Content and Temperature
The production of this compound by fungi is significantly influenced by environmental factors, particularly moisture content and temperature.
The fungi that produce this compound, such as Penicillium citreonigrum, thrive in wet and cold environments. researchgate.net Optimal conditions for fungal growth and mycotoxin production often involve a specific range of temperature and water activity. Generally, fungal growth is favored by temperatures between 20 and 25°C, though some species can grow at temperatures as low as 5°C or as high as 35°C. conscientiabeam.com
Moisture content is a critical factor. mdpi.comjuniperpublishers.com A higher initial moisture content in stored biomass can lead to increased heat generation within the pile, raising the temperature and creating a favorable environment for microbial activity, including that of mycotoxigenic fungi. juniperpublishers.com For many fungi, a water activity (a measure of available water) close to 0.85 is optimal for growth. conscientiabeam.com The water activity required for toxin production is often higher than that for fungal growth itself. conscientiabeam.com Studies on other fungi, like Aspergillus niger, have shown that the optimal temperature for growth and enzyme production is in the range of 25-38°C with a substrate moisture content of around 40-80%. researchgate.net While specific optimal conditions for this compound production can vary depending on the fungal species and the substrate, it is clear that controlling temperature and moisture is key to mitigating contamination. researchgate.net
Ecological Dynamics of this compound-Producing Fungi
The fungi that produce this compound are part of complex ecosystems where they interact with their environment and other microorganisms.
Habitat and Environmental Distribution
This compound-producing fungi, primarily species of Penicillium, are ubiquitous and can be found in various habitats. scialert.net They are commonly isolated from soil and plant products. scialert.net These fungi are well-adapted to environments with available organic matter, moisture, and suitable temperatures. umc.edu.dz Their ability to produce a wide array of enzymes allows them to colonize diverse substrates, from agricultural commodities to forest soils. umc.edu.dz For example, Penicillium species are frequently found in the soil of banana plantations and can act as opportunistic pathogens and toxin producers. scialert.net The distribution of these fungi is widespread, and they have been identified in various ecological niches globally. researchgate.net
Interactions with Other Microorganisms in Natural Environments
In their natural habitats, this compound-producing fungi are in constant interaction with other microorganisms, including bacteria and other fungi. These interactions can range from competitive to mutualistic and can significantly influence the growth and mycotoxin production of the fungi. mdpi.com
Competition is a major factor structuring microbial communities. osf.io For instance, in soil environments, different fungal species compete for resources, which can affect their growth and spatial distribution. osf.io Some bacteria can produce antifungal compounds that inhibit the growth of fungi. For example, Pseudomonas aeruginosa secretes compounds that can inhibit the growth of Aspergillus fumigatus. nih.gov Conversely, some fungi can produce antibacterial compounds to outcompete bacteria.
These complex interactions can influence the production of secondary metabolites like mycotoxins. The presence of other microorganisms can either stimulate or inhibit mycotoxin production. For example, the co-culturing of different fungal species can lead to altered competitive outcomes compared to when they are grown in isolation. osf.io The study of these microbial interactions is crucial for understanding the ecological role of this compound-producing fungi and for developing strategies to control their growth and toxin production in agricultural settings. nih.gov
Citreoviridine Biosynthesis and Regulation
Biosynthetic Pathway Elucidation
The biosynthesis of citreoviridin (B190807) follows the polyketide pathway, a common route for the production of a wide array of secondary metabolites in fungi. db-thueringen.de
Citreoviridin is synthesized from acetate (B1210297) and malonate units. uni-duesseldorf.de Specifically, its biosynthesis involves one acetate unit and eight malonate units. uni-duesseldorf.de These precursor molecules are assembled through a series of condensation reactions catalyzed by a polyketide synthase (PKS). db-thueringen.dewikipedia.org The biosynthesis is initiated by a highly reducing polyketide synthase (HR-PKS). researchgate.net
| Precursor Molecule | Quantity |
| Acetate | 1 unit |
| Malonate | 8 units |
This table summarizes the precursor molecules required for the biosynthesis of citreoviridin.
The synthesis of citreoviridin is carried out by a series of enzymes encoded by a gene cluster. nih.gov The core enzyme is a highly reducing polyketide synthase (HR-PKS), which is responsible for the assembly of the polyketide chain. researchgate.netdb-thueringen.de Following the initial synthesis by the PKS, a series of tailoring enzymes modify the polyketide intermediate to yield the final citreoviridin molecule. One of the key proposed steps is the methylation of the α-pyrone hydroxy group by a methyltransferase. researchgate.netresearchgate.net This methylation is considered a crucial branching point that directs the biosynthesis towards citreoviridin rather than other related polyenes. researchgate.netresearchgate.net The proposed biosynthetic pathway involves the formation of a stable allylic carbocation intermediate. nih.gov
Citreoviridin is produced by several fungal species, including Aspergillus terreus, Penicillium citreonigrum, and Eupenicillium ochrosalmoneum. nih.gov While the fundamental biosynthetic pathway is conserved, variations in the production of secondary metabolites can occur between different species and even strains of the same species. uni-duesseldorf.de For instance, the citreoviridin biosynthetic genes in Penicillium citreonigrum are homologous to those found in Aspergillus terreus. nih.gov However, some species within the same section as known citreoviridin producers, such as Penicillium cvjetkovicii, are not known to produce this mycotoxin. researchgate.netnih.gov This suggests that while the genetic potential may be present, the expression of the biosynthetic genes is tightly regulated and can be influenced by various factors.
Enzymatic Steps and Proposed Intermediates
Genetic Basis of Citreoviridine Production
The ability of fungi to produce citreoviridin is encoded in their genomes within specific gene clusters.
The genes responsible for citreoviridin biosynthesis are organized in a gene cluster. nih.gov In Aspergillus terreus, a specific gene cluster has been identified and characterized. nih.govnih.gov Subsequent research on Penicillium citreonigrum, a major contaminant of rice with citreoviridin, also revealed a homologous gene cluster. nih.gov The expression of the genes within this cluster has been shown to be highly correlated with the production of citreoviridin. nih.gov The identification of these clusters is a significant step towards understanding and potentially controlling the production of this mycotoxin in agricultural products. nih.gov
| Fungal Species | Gene Cluster Status |
| Aspergillus terreus | Identified and characterized nih.govnih.gov |
| Penicillium citreonigrum | Homologous cluster identified nih.gov |
This table indicates the status of the citreoviridin biosynthetic gene cluster identification in different fungal species.
Homology searches have been instrumental in identifying the citreoviridin biosynthetic genes in different fungal species. nih.gov The genes found in the Penicillium citreonigrum cluster show homology to the citreoviridin biosynthesis genes previously described in Aspergillus terreus. nih.gov This includes four key genes that are likely essential for the synthesis of the citreoviridin molecule. nih.gov The presence of homologous gene clusters across different species suggests a common evolutionary origin for the citreoviridin biosynthetic pathway.
Transcriptional Regulation of Biosynthetic Genes
The biosynthesis of citreoviridin is orchestrated by a set of core enzymes encoded by genes typically organized into a biosynthetic gene cluster (BGC). In both Aspergillus terreus and Penicillium citreonigrum, the BGC essential for citreoviridin production has been identified and shown to comprise four key genes: ctvA (a highly-reducing polyketide synthase), ctvB (a methyltransferase), ctvC (a flavin-dependent monooxygenase), and ctvD (a hydrolase). Heterologous expression of these four genes has been demonstrated to be sufficient for citreoviridin biosynthesis nih.govmdpi.com.
Key global transcription factors in fungi that are known to respond to specific environmental cues include:
CreA: Mediates carbon catabolite repression, adjusting metabolic pathways in response to the availability of preferred carbon sources like glucose plos.orgnih.gov.
AreA: Governs nitrogen metabolite repression, controlling the expression of genes for the utilization of alternative nitrogen sources when preferred sources like ammonium (B1175870) or glutamine are scarce nih.govnih.gov.
PacC: Responds to ambient pH, activating gene expression under alkaline conditions and repressing genes that function in acidic environments nih.govfrontiersin.org.
The Velvet Complex (VeA/VelB/LaeA): A key regulatory hub that responds to light and other signals to control both sexual development and secondary metabolism nih.gov. LaeA, in particular, is a master regulator of secondary metabolism, controlling the expression of numerous BGCs.
While direct binding and regulation of the citreoviridin BGC by these specific global factors have yet to be definitively demonstrated in all producing organisms, their established roles in controlling a vast array of secondary metabolite pathways make them the primary candidates for the transcriptional control of citreoviridin production. This mode of regulation links the synthesis of the toxin directly to the fungus's perception of its nutritional and physical environment.
Factors Influencing Biosynthetic Gene Expression
The expression of the citreoviridin biosynthetic genes is tightly controlled by external factors, which are sensed by the fungus and transduced through signaling pathways to the global regulatory networks mentioned above.
Environmental conditions play a critical role in modulating the production of citreoviridin. Temperature, pH, and osmotic stress have been identified as significant factors that directly influence the transcription of the ctv genes and, consequently, the yield of the mycotoxin.
Research on Penicillium citreonigrum has shown a strong interactive effect between temperature and pH on citreoviridin production. The fungus is capable of producing the toxin under a range of conditions, but output is significantly higher at warmer temperatures and in alkaline environments. In one study, the highest levels of citreoviridin were produced at 30°C and a pH of 9.0 mdpi.com. This suggests that the transcriptional machinery for citreoviridin biosynthesis is optimally active under these conditions.
Table 1: Interactive Effect of Temperature and pH on Citreoviridin Production by P. citreonigrum
| Temperature | pH | Citreoviridin Produced (µg/g medium) |
|---|---|---|
| 30°C | 9.0 | 336.10 |
| 30°C | 5.0 | 180.50 |
| 8°C | 9.0 | 150.20 |
| 8°C | 5.0 | 60.30 |
Data sourced from a study on P. citreonigrum cultured on Czapek medium for two weeks mdpi.com.
Osmotic stress also exerts a strong regulatory influence. A study on P. citreonigrum demonstrated that the addition of 5% sodium chloride (NaCl) to the growth medium drastically suppressed the production of citreoviridin to negligible levels mdpi.com. This suppression was directly correlated with a significant downregulation in the expression of all four genes within the citreoviridin BGC, confirming that the control occurs at the transcriptional level mdpi.com.
Table 2: Effect of Osmotic Stress (5% NaCl) on ci-ctv Gene Expression in P. citreonigrum
| Gene | Relative Expression Level (YES agar) | Relative Expression Level (YES agar (B569324) + 5% NaCl) |
|---|---|---|
| ci-ctvA | ~1.0 (peak day 4) | Significantly decreased |
| ci-ctvB | ~1.0 (peak day 7) | Significantly decreased |
| ci-ctvC | ~1.0 (peak day 7) | Significantly decreased |
| ci-ctvD | ~1.0 (peak day 7) | Significantly decreased |
This table summarizes findings showing that on YES agar with 5% NaCl, the expression of all four biosynthetic genes was significantly lower compared to the control YES agar mdpi.com.
The availability and type of nutrients, particularly carbon and nitrogen sources, are fundamental in regulating secondary metabolism in fungi. The production of citreoviridin is highly dependent on the composition of the growth substrate, which is sensed by the fungus to determine whether conditions are favorable for the costly synthesis of secondary metabolites.
Fungal metabolism prioritizes growth when rich, easily metabolized carbon and nitrogen sources are abundant, a phenomenon known as catabolite repression nih.gov. Secondary metabolite production, including that of mycotoxins, is often initiated when these primary nutrient sources become limited or when the fungus utilizes more complex substrates.
While extensive comparative studies on a wide array of nutrient sources for citreoviridin are limited, standard laboratory production relies on specific media that indicate favorable nutrients. Yeast Extract Sucrose (B13894) (YES) agar is commonly used to cultivate P. citreonigrum for citreoviridin production, pointing to sucrose and the complex mixture of amino acids and nutrients in yeast extract as effective promoters of biosynthesis mdpi.commdpi.com. General studies on other polyketide mycotoxins show that simple sugars like glucose and fructose, as well as complex nitrogen sources like peptone and beef extract, often support high levels of toxin production mdpi.com.
Table 3: Common Nutrient Sources and Their General Effect on Fungal Polyketide Toxin Production
| Nutrient Type | Source Example | General Effect on Biosynthesis |
|---|---|---|
| Carbon | Sucrose | Favorable for citreoviridin production mdpi.com |
| Glucose | Generally favorable for polyketide synthesis mdpi.com | |
| Fructose | Generally favorable for polyketide synthesis mdpi.com | |
| Nitrogen | Yeast Extract | Favorable for citreoviridin production mdpi.com |
| Peptone | Generally favorable for polyketide synthesis mdpi.com | |
| Ammonium | Often represses secondary metabolism until depleted nih.gov |
This table is based on media commonly used for citreoviridin production and general principles of fungal secondary metabolism regulation nih.govmdpi.commdpi.com.
Environmental Stimuli and Stress Responses
Strategies for Inhibiting this compound Biosynthesis in Agricultural Settings
Given the neurotoxic properties of citreoviridin and its contamination of staple grains like rice, developing strategies to inhibit its biosynthesis is crucial for food safety. These strategies target either the producing fungus itself or the specific conditions and pathways leading to toxin production.
Physical and Chemical Control: Post-harvest strategies are critical in preventing fungal growth and subsequent toxin production. These include maintaining low moisture content in stored grains, controlling temperature and humidity, and using modified atmosphere packaging to limit oxygen availability. Chemical control through the application of fungicides is a common practice, although concerns over resistance and chemical residues persist. Natural compounds, such as certain essential oils, are being explored as safer alternatives to synthetic fungicides for inhibiting the growth of Penicillium species.
Biological Control: A promising and environmentally friendly approach is the use of biocontrol agents. This involves the application of non-toxic, antagonistic microorganisms that can outcompete mycotoxigenic fungi for nutrients and space, or produce compounds that inhibit fungal growth. Several organisms have shown potential for controlling mycotoxin-producing fungi. For instance, bacteria from the genus Bacillus (e.g., Bacillus amyloliquefaciens) and various yeast species (Pichia, Candida) have demonstrated efficacy in reducing the growth of pathogenic fungi and the production of other mycotoxins tci-thaijo.orgscience-line.com. Mycoviruses, which infect and can reduce the virulence of pathogenic fungi, are also being investigated as potential biocontrol agents against the fungi responsible for dirty panicle disease in rice, a complex that includes Penicillium species tci-thaijo.org.
Table 4: Summary of Strategies to Inhibit Citreoviridin Contamination
| Strategy Type | Method | Mechanism of Action |
|---|---|---|
| Physical | Drying & Storage Control | Creates an environment unfavorable for fungal growth by limiting water activity and temperature. |
| Modified Atmosphere | Reduces oxygen levels, which are essential for the growth of aerobic fungi like Penicillium. | |
| Chemical | Synthetic Fungicides | Directly kill the fungus or inhibit its growth. |
| Essential Oils | Natural antifungal compounds that disrupt fungal cell membranes and metabolism. | |
| Biological | Antagonistic Bacteria (Bacillus spp.) | Compete for nutrients and space; may produce antifungal metabolites tci-thaijo.orgscience-line.com. |
| Antagonistic Yeasts (Pichia, Candida) | Compete for nutrients and can degrade mycotoxins science-line.com. | |
| Mycoviruses | Infect the host fungus, potentially reducing its growth and virulence (hypovirulence) tci-thaijo.org. |
| Genetic | Resistant Crop Varieties | Breeding or engineering plants with enhanced resistance to fungal infection. |
Molecular and Cellular Mechanisms of Action
Interaction with Cellular Energy Metabolism
Citreoviridin (B190807) profoundly impacts cellular bioenergetics by directly targeting the mitochondrial ATP synthase complex, a cornerstone of energy production.
Citreoviridin is a potent inhibitor of mitochondrial F1-ATPase, the catalytic component of the ATP synthase complex responsible for ATP hydrolysis. nih.govnih.govtoku-e.com It binds specifically to the β subunit of the F1-ATPase. asm.orgnih.govplos.org This interaction is distinct from that of other inhibitors like aurovertin, as their binding is noncompetitive with each other. asm.orgnih.gov The inhibition by Citreoviridin affects both soluble and membrane-bound forms of the mitochondrial ATPase. ncats.ionih.govncats.io Kinetic studies have characterized this inhibition as uncompetitive for ATP hydrolysis and non-competitive for ITP hydrolysis catalyzed by the soluble F1-ATPase from beef heart mitochondria. nih.gov The dissociation constant (KD) for the Citreoviridin-ATPase complex has been determined to be in the micromolar range for both ox-heart and rat liver mitochondrial preparations, highlighting its strong binding affinity. nih.govnih.govresearchgate.net
As a direct consequence of its binding to F1-ATPase, Citreoviridin effectively disrupts the synthesis of ATP. asm.orgnih.gov It acts as a noncompetitive inhibitor of ATP synthesis. asm.orgnih.gov This blockade of the cell's primary energy currency has far-reaching consequences, inhibiting various energy-linked reactions within the mitochondria. nih.govnih.govncats.ioresearchgate.net These inhibited processes include the ATP-driven reduction of NAD+ by succinate, a key step in reverse electron transport. nih.govncats.ioresearchgate.net
The inhibition of ATP synthase by Citreoviridin leads to a halt in ADP-stimulated respiration in mitochondria from both ox heart and rat liver. nih.govnih.govresearchgate.net This occurs because the proton motive force, which normally drives ATP synthesis as protons flow back into the mitochondrial matrix, cannot be dissipated. The buildup of this gradient ultimately inhibits the electron transport chain. Furthermore, Citreoviridin has been shown to inhibit the ATP-driven NAD transhydrogenase, an enzyme that utilizes the proton gradient to produce NADPH, a crucial molecule for reductive biosynthesis and antioxidant defense. nih.govncats.ioresearchgate.net
Disruption of ATP Synthesis and Energy-Linked Reactions
Impact on Ion Homeostasis
Beyond its effects on energy metabolism, Citreoviridin also disrupts the delicate balance of ions across cellular membranes, particularly in neuronal cells.
Citreoviridin has been demonstrated to inhibit the activity of synaptosomal Na+/K+-ATPase. medchemexpress.comchemsrc.comglpbio.com This enzyme is vital for maintaining the sodium and potassium ion gradients across the plasma membrane of neurons, which are essential for nerve impulse transmission. In contrast to its effect on synaptosomes, in microsomal preparations, Citreoviridin has been observed to stimulate both Na+/K+-ATPase and Mg2+-ATPase activities. medchemexpress.comchemsrc.comglpbio.com
By inhibiting Na+/K+-ATPase, Citreoviridin directly alters the electrochemical gradients of sodium and potassium ions. The proper functioning of this ion pump is critical for creating the energy potential required for the active transport of various nutrients and for the transmission of nerve signals. Disruption of these gradients can lead to impaired synaptic transmission and neuronal dysfunction. The movement of electrons through the respiratory chain is coupled to the movement of protons from the mitochondrial matrix, creating an electrochemical proton gradient that is essential for ATP production. nih.gov
Inhibition of Synaptosomal Na+/K+-ATPase
Induction of Oxidative Stress and Associated Responses
Citreoviridin is known to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. researchgate.netnih.gov This imbalance leads to cellular damage and has been identified as a key mechanism in citreoviridin's toxicity. nih.gov
Generation of Reactive Oxygen Species (ROS)
The generation of ROS is a primary event in citreoviridin-induced toxicity. nih.govnih.gov ROS are highly reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). frontiersin.org Studies have shown that treatment of various cell lines with citreoviridin leads to a significant increase in intracellular ROS levels. researchgate.netnih.gov This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to cellular components. researchgate.netfrontiersin.org For instance, in human liver-derived HepG2 cells, citreoviridin exposure resulted in a dose-dependent increase in ROS levels. nih.gov Similarly, in rat pheochromocytoma (PC-12) cells, citreoviridin treatment induced a significant rise in intracellular ROS. researchgate.net The generation of these reactive species is a critical step that initiates a cascade of downstream events contributing to cellular damage. nih.gov
Modulation of Antioxidant Enzyme Activities (e.g., Superoxide Dismutase, Glutathione)
Cells possess a sophisticated antioxidant defense system to counteract the damaging effects of ROS. mdpi.com This system includes enzymes such as superoxide dismutase (SOD) and non-enzymatic antioxidants like glutathione (B108866) (GSH). mdpi.comoatext.com Citreoviridin has been shown to modulate the activity of these crucial antioxidant components.
| Cell Line | Citreoviridin Effect on SOD Activity | Citreoviridin Effect on Glutathione (GSH) Levels | Reference |
| PC-12 | Increased | Decreased | researchgate.netcitedrive.com |
| HepG2 | Not Reported | Decreased | nih.gov |
Lipid Peroxidation and Cellular Damage
The excessive generation of ROS and the impairment of antioxidant defenses can lead to widespread cellular damage, with lipids being particularly vulnerable. frontiersin.orgnih.gov Lipid peroxidation is a chain reaction in which ROS attack polyunsaturated fatty acids in cellular membranes, leading to the formation of lipid peroxides and reactive aldehydes like malondialdehyde (MDA). mdpi.com This process disrupts membrane integrity and function, contributing to cell death. nih.gov
Cellular and Subcellular Effects
The molecular events initiated by citreoviridin, particularly oxidative stress, culminate in profound effects at the cellular and subcellular levels, including the activation of cell death pathways and interference with the cell cycle.
Induction of Apoptosis and Necrotic Cell Death Pathways
Citreoviridin has been shown to induce programmed cell death, or apoptosis, in various cell types. researchgate.netresearchgate.net Apoptosis is a regulated process characterized by specific morphological and biochemical changes, including cell shrinkage, nuclear fragmentation, and the activation of caspases. wikipedia.org
In PC-12 cells, citreoviridin treatment significantly induced apoptosis. researchgate.netcitedrive.com This was accompanied by an increase in the expression of GADD45α and p21, proteins associated with DNA damage response and cell cycle inhibition, which can lead to apoptosis. researchgate.netcitedrive.com Furthermore, research in human liver HepG2 cells has shown that citreoviridin can induce autophagy-dependent apoptosis. researchgate.net This process involves the formation of autophagosomes and is linked to lysosomal membrane permeabilization, ultimately triggering the mitochondrial pathway of apoptosis. researchgate.net While apoptosis is a primary mode of cell death induced by citreoviridin, at higher concentrations or in different cell types, necrotic cell death, a less regulated process resulting from acute cellular injury, may also occur. nih.gov
Cell Cycle Arrest (e.g., G2/M phase)
In addition to inducing cell death, citreoviridin can interfere with the normal progression of the cell cycle. nih.govresearchgate.net The cell cycle is a tightly regulated series of events that leads to cell division. Checkpoints exist to ensure the fidelity of this process, and damage to DNA or other cellular components can trigger cell cycle arrest. oncotarget.com
Studies have shown that citreoviridin can cause cell cycle arrest at different phases, depending on the cell type and experimental conditions. For instance, in human embryonic kidney (HEK293) cells, the related mycotoxin citrinin (B600267) was found to induce G2/M phase arrest. researchgate.net This arrest was associated with the inhibition of tubulin polymerization and disruption of mitotic spindle formation. researchgate.net In contrast, a study on MCF7 breast cancer cells demonstrated that citreoviridin caused cell cycle arrest in the G0/G1 phase. researchgate.net This was linked to an increased expression of the cell cycle inhibitor p21 and decreased levels of key G1/S transition proteins like cyclin D1 and CDK4. researchgate.net The induction of cell cycle arrest by citreoviridin is a crucial mechanism that can prevent the proliferation of damaged cells and, in some cases, precede the induction of apoptosis. researchgate.net
Lysosomal Membrane Permeabilization and Cathepsin Release
Citreoviridin induces lysosomal membrane permeabilization (LMP) as a key event in its cytotoxic mechanism. nih.govresearchgate.net In studies using human liver HepG2 cells, treatment with citreoviridin for 12 hours resulted in LMP. nih.govresearchgate.net This permeabilization of the lysosomal membrane leads to the release of lysosomal proteases, such as cathepsin D, from the lysosomal lumen into the cytosol. nih.govresearchgate.net The release of these cathepsins is a critical step that can trigger downstream cell death pathways. spandidos-publications.com Research suggests that LMP and the subsequent release of cathepsin D are involved in a signaling cascade that connects to mitochondrial-dependent apoptosis. nih.gov This process highlights a lysosomal-mitochondrial axis in citreoviridin-induced toxicity. nih.gov
Autophagosome Formation
Citreoviridin is a known stimulator of autophagy, the cellular process of degrading and recycling damaged organelles and proteins. nih.govnih.gov A primary indicator of this is the increased formation of autophagosomes in cells exposed to the mycotoxin. nih.govresearchgate.net In human liver HepG2 cells, citreoviridin treatment leads to an early-stage increase in the expression of LC3-II, a widely recognized autophagosome biomarker. nih.govresearchgate.net This increase is observable as early as 6 hours into treatment. nih.gov Further investigation has shown that the accumulation of autophagosomes is a result of increased formation rather than an impairment of their degradation process. nih.gov
The induction of autophagy by citreoviridin is dependent on the generation of reactive oxygen species (ROS). nih.gov Inhibition of autophagosome formation has been shown to protect cells from citreoviridin-induced cytotoxicity, indicating that the autophagic process is directly linked to the cell death mechanism. nih.gov Furthermore, the inhibition of autophagosome formation can also lessen the subsequent lysosomal membrane permeabilization, suggesting that autophagy is an upstream event that can trigger LMP in the cytotoxic pathway of citreoviridin. nih.govresearchgate.net
Modulation of Inflammatory Responses and Cytokine Levels (e.g., TNF-alpha, IL-1-beta)
Citreoviridin exposure has been demonstrated to induce an inflammatory response characterized by the modulation of key pro-inflammatory cytokines. researchgate.net In studies involving rat pheochromocytoma (PC-12) cells, treatment with citreoviridin resulted in a significant increase in the intracellular levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β). researchgate.net Both TNF-α and IL-1β are potent pro-inflammatory cytokines that play central roles in initiating and amplifying inflammatory cascades. nih.govfrontiersin.org The elevated production of these cytokines in response to citreoviridin indicates that the mycotoxin's toxicity profile includes the activation of inflammatory pathways, which can contribute to cellular damage and apoptosis. researchgate.netmdpi.com
Interactions with Biomolecules
Binding to Serum Albumins (e.g., Human Serum Albumin)
Citreoviridin interacts with and binds to serum albumins, with human serum albumin (HSA) being a primary example. nih.govnih.gov This interaction has been investigated using multispectroscopic and molecular docking techniques. nih.gov The binding of citreoviridin to HSA is a spontaneous process that quenches the intrinsic fluorescence of the protein. nih.gov
Molecular docking studies have revealed that citreoviridin binds within a hydrophobic pocket located in subdomain IIA of HSA. nih.gov The binding constant (K_a) and thermodynamic parameters have been calculated, providing insight into the nature of the interaction. nih.govnih.gov The average binding distance between the tryptophan residue Trp214 in HSA and citreoviridin has been determined to be 3.25 nm through fluorescence resonance energy transfer (FRET) analysis. nih.govnih.gov The binding of mycotoxins to plasma proteins like albumin can influence their toxicokinetics and distribution in the body. researchgate.net
Table 1: Thermodynamic Parameters for the Citreoviridin-HSA Binding Interaction
| Temperature (K) | Binding Constant (K_a) (L·mol⁻¹) | ΔG⁰ (kJ·mol⁻¹) | ΔH⁰ (kJ·mol⁻¹) | ΔS⁰ (J·mol⁻¹·K⁻¹) |
|---|---|---|---|---|
| 298 | 1.95 (± 0.04) x 10⁴ | -24.48 | +28.31 | +177.15 |
| 303 | 2.50 (± 0.05) x 10⁴ | -25.37 | +28.31 | +177.15 |
| 310 | 3.49 (± 0.06) x 10⁴ | -26.60 | +28.31 | +177.15 |
Data sourced from experimental findings on the interaction between citreoviridin and human serum albumin. nih.gov
Hydrophobic Interactions with Proteins
The primary forces driving the interaction between citreoviridin and proteins, such as human serum albumin, are hydrophobic interactions and hydrogen bonds. nih.govnih.gov Due to its hydrophobic nature, citreoviridin preferentially locates within hydrophobic pockets of proteins. nih.govquora.com Molecular docking results show the citreoviridin molecule surrounded by hydrophobic amino acid residues, including Ala291, Leu238, Leu198, Trp214, Val241, Ala261, and Ile290, within HSA's subdomain IIA. nih.gov This positioning minimizes contact with the aqueous environment, a characteristic driving force for hydrophobic interactions in protein folding and ligand binding. msu.edu
In addition to these hydrophobic forces, hydrogen bonds also play a significant role in stabilizing the citreoviridin-protein complex. nih.gov For instance, in the binding with HSA, hydrogen bonds are formed between the hydroxyl groups of citreoviridin's furan (B31954) ring and the amino acid residues Ser287 and Arg257, as well as between a methoxy (B1213986) group on the pyran ring and Ser454. nih.gov The concept of hydrophobic interactions is also utilized in biotechnological applications, such as the coupling of antibodies to gold nanoparticles for use in immunoassays. tandfonline.com
Potential for DNA Interaction (Indirectly related to other mycotoxins, for analogous binding studies)
While direct binding studies of citreoviridin with DNA are not extensively documented, indirect evidence suggests a potential for such interactions. Research on the effects of citreoviridin in PC-12 cells shows that the mycotoxin increases both the protein and mRNA expression of GADD45α. researchgate.net GADD45α (Growth Arrest and DNA Damage-inducible alpha) is a protein involved in the cellular response to DNA damage, suggesting that citreoviridin may induce apoptosis by causing DNA damage, which in turn inhibits the cell cycle and blocks cell growth. researchgate.net
Analogous studies on other molecules demonstrate how such interactions can be investigated. For example, electrochemical DNA biosensors and spectroscopic methods have been used to study the interaction between the drug indinavir (B1671876) and double-stranded DNA, revealing binding constants and specific binding modes. nih.gov Similarly, various techniques like electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation are employed to identify protein-DNA interactions, which could theoretically be applied to study citreoviridin. rbmb.net While one study noted that methanol (B129727) extracts from rice inoculated with Penicillium brocae contained mutagens capable of causing base-pair substitutions and DNA alkylation, citreoviridin itself was not detected in those specific samples. mdpi.com
Table 2: Summary of Chemical Compounds Mentioned
| Compound Name | Abbreviation / Synonym |
|---|---|
| Citreoviridin | CIT, CTV |
| Cathepsin D | |
| Tumor Necrosis Factor-alpha | TNF-α |
| Interleukin-1-beta | IL-1β |
| Human Serum Albumin | HSA |
| Alanine | Ala |
| Leucine | Leu |
| Tryptophan | Trp |
| Valine | Val |
| Isoleucine | Ile |
| Serine | Ser |
| Arginine | Arg |
| Growth Arrest and DNA Damage-inducible alpha | GADD45α |
| Reactive Oxygen Species | ROS |
| Indinavir | |
| Methanol | |
| Succinic anhydride | |
| Pyridine | |
| Trichloromethane | |
| Ethanol | |
| Acetonitrile (B52724) | |
| Chloroform (B151607) |
Analytical Methodologies for Citreoviridine Detection and Quantification
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical first step in the analytical workflow for citreoviridine, as it directly impacts the accuracy and sensitivity of subsequent analyses. This stage involves extracting the toxin from the sample matrix and removing interfering compounds that could compromise the analytical results.
Solvent extraction is a fundamental technique used to isolate this compound from solid and liquid samples. The choice of solvent is determined by the polarity of the target analyte and the nature of the sample matrix. For the mycotoxin this compound, which is relatively hydrophobic, organic solvents are commonly employed. nih.gov
Chloroform (B151607) has been effectively used for the extraction of citreoviridin (B190807). In one study, citreoviridin was produced by Penicillium citreonigrum in a liquid culture medium. The toxin was subsequently extracted from both the liquid medium and the fungal mycelium using chloroform. researchgate.netresearchgate.net This process yielded a crude extract containing citreoviridin, which could then be further purified. researchgate.netresearchgate.net
Another effective solvent for the extraction of this compound is dichloromethane (B109758). It has been successfully used to extract the toxin from cereal grains such as corn and rice. oup.comoup.com The selection between chloroform and dichloromethane often depends on the specific laboratory protocols, safety considerations, and the sample matrix.
Table 1: Solvents Used for the Extraction of this compound from Various Matrices
| Solvent | Matrix | Reference |
| Chloroform | Penicillium citreonigrum culture (liquid medium and mycelium) | researchgate.netresearchgate.net |
| Dichloromethane | Corn, Rice | oup.comoup.com |
Following solvent extraction, the resulting extract often contains a variety of co-extracted compounds from the matrix that can interfere with chromatographic analysis. Therefore, a clean-up step is essential to purify the extract and concentrate the target analyte, thereby enhancing the sensitivity and selectivity of the detection method.
Solid Phase Extraction (SPE) is a widely used clean-up technique in mycotoxin analysis. oup.com It involves passing the crude extract through a cartridge packed with a solid adsorbent. The selection of the adsorbent material is based on its affinity for either the analyte or the interfering compounds. For this compound analysis in corn and rice extracts obtained with dichloromethane, a combination of silica (B1680970) and amino solid-phase extraction (SPE) columns has been used for partial purification. oup.comoup.com This multi-step SPE approach helps in removing compounds that could interfere with the subsequent chromatographic analysis.
Immunoaffinity Columns (IACs) represent a highly specific clean-up method that utilizes the principle of antigen-antibody binding. nih.govupenn.eduthermofisher.com These columns contain monoclonal antibodies that are specific to the target mycotoxin, immobilized on a solid support. When the crude extract is passed through the column, the antibodies selectively bind to the this compound, while other matrix components are washed away. The purified toxin is then eluted from the column by changing the buffer conditions to disrupt the antibody-antigen interaction. thermofisher.com
The development of monoclonal antibodies specific to citreoviridin has been a significant advancement for its detection. nih.gov These antibodies have been utilized in developing immunoassays like the enzyme-linked immunosorbent assay (ELISA) and immunochromatographic strips for rapid screening. nih.govtandfonline.com While the direct application in commercially available immunoaffinity columns for routine analysis is an ongoing area of development, the high specificity of these antibodies demonstrates the strong potential for IACs as a powerful clean-up tool for this compound analysis, especially for complex matrices. nih.govrptu.de
Solvent Extraction (e.g., Chloroform)
Chromatographic Separation Techniques
Chromatography is the cornerstone of quantitative analysis for this compound, allowing for its separation from other compounds in the purified extract. The choice of chromatographic technique depends on the required sensitivity, resolution, and the available instrumentation.
Thin-Layer Chromatography (TLC) is a planar chromatographic technique that is often used for the qualitative or semi-quantitative analysis of mycotoxins due to its simplicity, speed, and low cost. doccheck.comptaheute.de The principle of TLC involves spotting the sample extract onto a thin layer of adsorbent material, typically silica gel, which is coated on a plate of glass or plastic (the stationary phase). ualberta.casigmaaldrich.com The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates depending on their affinity for the stationary and mobile phases, resulting in their separation. doccheck.com
For the analysis of this compound, a normal-phase TLC system would typically be employed, using a polar stationary phase like silica gel and a less polar mobile phase. The separated spots are visualized, often under UV light, and their positions are characterized by the retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. tu-dresden.demed4you.at While specific standardized TLC methods for this compound are not as commonly reported as HPLC methods, the technique remains a valuable tool for initial screening and purity checks. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the precise and sensitive quantification of this compound. researchgate.netoup.com It offers high resolution, reproducibility, and the ability to be coupled with various detectors for highly sensitive detection.
Reversed-Phase HPLC (RP-HPLC) is a common mode of HPLC used for the analysis of a wide range of mycotoxins, including this compound. researchgate.netecetoc.orgchemass.si In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). ecetoc.org
A sensitive and validated reverse-phase ultra-high-performance liquid chromatography (UHPLC) method coupled with a fluorescence detector has been developed for the quantification of this compound in rice, corn, and wheat. researchgate.net This method utilizes a C18 column for separation. The mobile phase consists of an isocratic mixture of acetonitrile, water, and formic acid, which allows for the effective separation of this compound from other matrix components. The use of a fluorescence detector, with specific excitation and emission wavelengths, provides high sensitivity for the detection of this naturally fluorescent mycotoxin. researchgate.net
Table 2: Chromatographic Conditions for the Reversed-Phase HPLC-Fluorescence Analysis of this compound
| Parameter | Condition | Reference |
| Column | C18 (2.1 mm × 100 mm, 1.8 µm particle size) | researchgate.net |
| Mobile Phase | Acetonitrile : Water : Formic Acid (55:45:0.1, v/v/v) | researchgate.net |
| Flow Rate | 0.2 mL/min (0.00–4.00 min), 0.3 mL/min (4.01–10.00 min) | researchgate.net |
| Injection Volume | 5 µL | researchgate.net |
| Detection | Fluorescence Detector | researchgate.net |
| Excitation Wavelength | 220 nm | researchgate.net |
| Emission Wavelength | 340 nm | researchgate.net |
High-Performance Liquid Chromatography (HPLC)
Detector Applications (e.g., UV, Fluorescence, Diode Array)
Following chromatographic separation, various detectors are utilized to identify and quantify citreoviridin. The choice of detector depends on the required sensitivity, selectivity, and the nature of the sample matrix.
UV Detection: Ultraviolet (UV) detectors have been historically used in the High-Performance Liquid Chromatography (HPLC) analysis of citreoviridin. researchgate.net The compound exhibits UV absorbance, allowing for its detection. However, UV detection can sometimes be less sensitive compared to other methods and may be prone to interference from other co-eluting compounds in complex samples. researchgate.net
Fluorescence Detection: Citreoviridin possesses native fluorescence, making fluorescence detection (FLD) a highly sensitive and selective method for its quantification. mdpi.comoup.com The typical excitation and emission wavelengths for citreoviridin are around 388 nm and 480 nm, respectively. oup.comresearchgate.net This method has been successfully applied to the analysis of citreoviridin in commodities like corn and rice. oup.com The fluorescence of the toxin can be significantly enhanced by the presence of specific monoclonal antibodies. mdpi.comnih.gov
Diode Array Detection (DAD): A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers a significant advantage over single-wavelength UV detectors. scioninstruments.comshimadzu.commeasurlabs.com It can measure the absorbance across a wide range of wavelengths simultaneously, providing a complete UV-Vis spectrum of the eluting compounds. scioninstruments.commeasurlabs.com This capability is valuable for peak purity assessment and can aid in the identification of citreoviridin by comparing its spectrum with that of a standard. scioninstruments.comshimadzu.com Reverse-phase LC with photodiode array detection (LC-PDA) has been utilized for citreoviridin analysis. tandfonline.com
| Detector Type | Principle | Application for this compound | Advantages | Disadvantages |
| UV Detector | Measures the absorption of ultraviolet light by the analyte. | Historically used in HPLC analysis of citreoviridin. researchgate.net | Simple, widely available. | Lower sensitivity, potential for interference. researchgate.net |
| Fluorescence Detector (FLD) | Measures the light emitted by a fluorescent analyte after excitation at a specific wavelength. | Highly sensitive and selective for citreoviridin due to its native fluorescence. mdpi.comoup.com | High sensitivity and selectivity. mdpi.comoup.com | Not all compounds are fluorescent. |
| Diode Array Detector (DAD/PDA) | Measures absorbance across a wide range of UV-Vis wavelengths simultaneously. scioninstruments.commeasurlabs.com | Used in LC-PDA methods for citreoviridin analysis; provides spectral information for identification. tandfonline.com | Provides spectral data for peak purity and identification, can monitor multiple wavelengths. scioninstruments.comshimadzu.com | May have slightly lower sensitivity for a single wavelength compared to a dedicated UV detector. |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. eag.comlabcompare.com This is achieved by using columns packed with smaller particles (typically less than 2 µm), which requires higher operating pressures. eag.comlabcompare.com
UHPLC has been successfully applied to the analysis of citreoviridin, often coupled with fluorescence or mass spectrometry detectors. researchgate.netresearchgate.net A sensitive reverse-phase UHPLC method with fluorescence detection has been developed and validated for the quantification of citreoviridin in rice, corn, and wheat. researchgate.netresearchgate.net This method utilized a C18 column and an isocratic mobile phase of acetonitrile, water, and formic acid, demonstrating good linearity, precision, and low limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net The use of UHPLC can significantly reduce solvent consumption and increase sample throughput. researchgate.net
Gas Chromatography (GC) with Various Detectors
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. phenomenex.comlibretexts.orgopenaccessjournals.com In GC, the sample is vaporized and carried by an inert gas through a column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. openaccessjournals.com
While less common than liquid chromatography for mycotoxin analysis due to the non-volatile nature of many mycotoxins, GC can be employed for certain compounds, sometimes requiring derivatization to increase volatility. For citreoviridin analysis, however, the literature predominantly focuses on LC-based methods. When GC is used, various detectors can be employed, such as the Flame Ionization Detector (FID), which is sensitive to organic compounds, or a mass spectrometer (MS), which provides identification capabilities. phenomenex.cominfitek.comthermofisher.com
Mass Spectrometry (MS) Based Detection
Mass spectrometry has become an indispensable tool for the detection and confirmation of mycotoxins, including citreoviridin, due to its high sensitivity and selectivity. wikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of LC with the mass analysis capabilities of MS. wikipedia.org This technique is widely used for the structural characterization, identification, and quantification of mycotoxins. lcms.cz LC-MS methods have been developed for the analysis of citreoviridin, providing reliable identification and quantification. tandfonline.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Multi-Mycotoxin Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly powerful technique for the simultaneous analysis of multiple mycotoxins in complex matrices. nih.govresearchgate.netnih.govgcms.czmdpi.com In LC-MS/MS, a precursor ion corresponding to the mycotoxin of interest is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, minimizing matrix interference. researchgate.net
Several multi-mycotoxin methods incorporating citreoviridin have been developed using LC-MS/MS for the analysis of cereals and other food products. nih.govmdpi.com These methods often involve a simple extraction step followed by direct analysis of the diluted extract, enabling high-throughput screening of a large number of samples for various mycotoxins simultaneously. nih.govnih.govacs.org
Immunochemical Assays
Immunochemical assays utilize the specific binding interaction between an antibody and an antigen to detect and quantify substances. For citreoviridin, these methods are primarily based on competitive formats due to the small size of the mycotoxin molecule. In these assays, citreoviridin from a sample competes with a labeled or immobilized citreoviridin derivative for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of citreoviridin in the sample. Various formats of these assays have been developed, offering different balances of sensitivity, speed, and suitability for on-site screening.
Enzyme-Linked Immunosorbent Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique widely used for the quantification of citreoviridin. The most common format is the indirect competitive ELISA (ic-ELISA) or the competitive inhibitor ELISA (CI-ELISA). mdpi.com In this setup, either a citreoviridin-protein conjugate is coated onto the wells of a microtiter plate (antigen-immobilized), or a specific antibody is coated (antibody-immobilized). When the sample extract containing free citreoviridin is added along with a known amount of enzyme-labeled antibody (or labeled antigen), a competition for binding sites occurs. mdpi.comnih.gov After a washing step, a substrate is added, and the enzyme converts it into a colored product, the intensity of which is measured. A higher concentration of citreoviridin in the sample leads to less binding of the enzyme-labeled reagent and thus a weaker signal. tandfonline.com
The development of highly specific monoclonal antibodies (mAbs) and polyclonal antibodies (pAbs) has been crucial for creating sensitive ELISA tests. researchgate.net For instance, monoclonal antibodies have been produced with 50% inhibition concentrations (IC50) as low as 4.1 ng/mL and 11 ng/mL. mdpi.comtandfonline.com Different studies have reported varying sensitivities and working ranges depending on the specific antibody and assay conditions. mdpi.comnih.gov One study established an ic-ELISA with a linear detection range of 11.02–2370.48 ng/mL and a limit of detection of 11.86 ng/mL. nih.gov Another mAb-based CI-ELISA demonstrated a dynamic range equivalent to 0.23 to 2.22 mg/kg for citreoviridin in a rice matrix, with average recoveries of 97 ± 10%. mdpi.comnih.gov These assays have shown good tolerance to common extraction solvents like methanol and acetonitrile, facilitating their application to real-world samples such as polished white rice. mdpi.comresearchgate.net
Performance of Different ELISA Methods for Citreoviridin Detection
| Antibody Type | Assay Format | IC50 Value (ng/mL) | Limit of Detection (LOD) | Matrix | Reference |
|---|---|---|---|---|---|
| Monoclonal (mAb 2-2) | CI-ELISA | 11 | Not Reported | Buffer | mdpi.com |
| Monoclonal (mAb 2-4) | CI-ELISA | 18 | 0.23 mg/kg (Dynamic Range Start) | White Rice | mdpi.comnih.gov |
| Monoclonal (8D8) | ic-ELISA | 161.66 | 11.86 ng/mL | Not Specified | nih.gov |
| Monoclonal (6B2) | ic-ELISA | 4.1 | Not Reported | Not Specified | tandfonline.comtandfonline.com |
| Single Chain Variable Fragment (scFv-5A10) | ic-ELISA | 120 | 14.7 ng/mL | Corn | acs.org |
| Polyclonal | ic-ELISA | 560 | Not Reported | Not Specified | tandfonline.com |
Immunochromatography (Lateral Flow Devices)
Immunochromatographic strips (ICS), also known as lateral flow devices, are paper-based immunosensors that enable rapid, on-site screening for citreoviridin without the need for sophisticated equipment. tandfonline.commdpi.com These devices operate on the principle of competitive immunoassay. tandfonline.com Typically, a test strip consists of a sample pad, a conjugate pad containing gold nanoparticle (GNP)-labeled monoclonal antibodies, a nitrocellulose membrane with a test line (T line) and a control line (C line), and an absorbent pad. tandfonline.commdpi.com The T line is sprayed with a citreoviridin-protein conjugate (e.g., CTV-COOH-BSA). tandfonline.com
When a sample extract is applied to the sample pad, it migrates along the strip by capillary action. mdpi.com If citreoviridin is present in the sample, it will bind to the GNP-labeled antibodies on the conjugate pad. This complex then flows past the T line without binding to the immobilized antigen. If the sample is free of citreoviridin, the GNP-labeled antibodies will bind to the antigen on the T line, producing a visible color. Therefore, a colored T line indicates a negative result, while the absence or reduced intensity of the T line indicates a positive result. tandfonline.com The results are typically visible within 5-10 minutes. tandfonline.comtandfonline.com Research has led to the development of ICS assays for citreoviridin in rice with a visible detection limit of 100 µg/kg and a cut-off value of 1000 µg/kg, using a safe ethanol-based extraction solution. tandfonline.comresearchgate.net
Performance of Immunochromatographic Strip (ICS) Assays for Citreoviridin
| Antibody Used | Label | Assay Time | Visible Detection Limit | Cut-off Value | Matrix | Reference |
|---|---|---|---|---|---|---|
| Monoclonal (6B2) | Gold Nanoparticle (GNP) | 5-10 min | 100 µg/kg | 1000 µg/kg | Rice | tandfonline.comtandfonline.comresearchgate.net |
Fluorescence Polarization Immunoassays (FPIA)
Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive immunoassay format, meaning it does not require the separation of bound and free components. mdpi.com This characteristic allows for very rapid, solution-phase analysis. mdpi.comnih.gov The principle of FPIA is based on measuring the change in polarization of fluorescent light emitted by a labeled molecule. wikipedia.org In an FPIA for citreoviridin, a fluorescently-labeled citreoviridin molecule (the "tracer") would compete with unlabeled citreoviridin from a sample for binding to a specific antibody. mdpi.com
When the small, fluorescent tracer is unbound and free in solution, it rotates rapidly, and when excited with plane-polarized light, the light it emits is significantly depolarized. mdpi.com However, when the tracer binds to a much larger antibody molecule, its rotation slows down considerably. This reduced motion results in the emitted light remaining more polarized. wikipedia.org Therefore, in a competitive FPIA, a high concentration of citreoviridin in the sample will displace the tracer from the antibody, leading to a lower fluorescence polarization value. mdpi.com Conversely, a low concentration of the mycotoxin results in more tracer being bound and a higher polarization value. mdpi.com
While FPIA has been successfully developed for screening other major mycotoxins, including aflatoxins, fumonisins, and ochratoxin A, specific research detailing a validated FPIA for citreoviridin is not extensively documented in the reviewed literature. mdpi.comresearchgate.net However, the development of antibodies for citreoviridin suggests the potential for creating such an assay. usda.gov
Emerging and Novel Detection Technologies
Beyond traditional immunochemical assays, new technologies are being explored to provide alternative or enhanced methods for detecting citreoviridin. These emerging techniques often aim to improve sensitivity, reduce analysis time, or replace biological recognition elements with more robust synthetic alternatives.
Optical Biosensors (e.g., Imaging Surface Plasmon Resonance)
Optical biosensors are analytical devices that measure changes in the properties of light, such as absorbance, fluorescence, or refractive index, resulting from the interaction between a target analyte and a biorecognition element immobilized on a sensor surface. mdpi.commdpi.com These sensors are known for their potential for high sensitivity and real-time, label-free detection. mdpi.comnih.gov
One prominent example of this technology is Surface Plasmon Resonance (SPR). mdpi.com In a hypothetical SPR biosensor for citreoviridin, antibodies specific to the mycotoxin would be immobilized on a thin metal (usually gold) film on the sensor chip. When a sample flows over the surface, the binding of citreoviridin to these antibodies causes a change in the refractive index at the sensor surface. This change is detected as a shift in the angle of incident light required to excite surface plasmons, producing a signal proportional to the analyte's concentration. mdpi.com While the literature describes the use of imaging SPR for other mycotoxins like cyclopiazonic acid, its specific application for citreoviridin detection represents an area for future development. usda.gov The observation that certain monoclonal antibodies can significantly enhance the natural fluorescence of citreoviridin could also be exploited in the development of fluorescence-based optical biosensors. mdpi.com
Molecularly Imprinted Polymers (MIPs)
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary to a target molecule. mdpi.comwikipedia.org Often referred to as "synthetic antibodies," MIPs are created by polymerizing functional monomers and cross-linkers in the presence of a "template" molecule—in this case, citreoviridin. wikipedia.org After polymerization, the template molecule is removed, leaving behind cavities in the polymer matrix that are specific to the template in terms of size, shape, and the arrangement of functional groups. wikipedia.org
These tailored cavities allow the MIP to selectively re-bind the target molecule from a complex sample with high affinity. wikipedia.org The main advantages of MIPs over biological receptors like antibodies include their high physical robustness, stability over a wide range of pH and temperature, and lower production cost. mdpi.com MIPs can be integrated into various analytical platforms, acting as recognition elements in sensors or as selective sorbents for sample clean-up in solid-phase extraction. wikipedia.org While MIP technology is a promising and emerging field for the detection of various pollutants and mycotoxins, detailed research on the development and validation of MIP-based methods specifically for citreoviridin is still an active area of investigation. mdpi.comtandfonline.comdntb.gov.ua
Infrared Spectroscopy (FT-NIR)
Infrared (IR) spectroscopy, particularly Fourier Transform Near-Infrared (FT-NIR) spectroscopy, is a rapid and non-destructive analytical technique with significant potential for the analysis of food and agricultural products. bruker.comfossanalytics.com This method relies on the absorption of near-infrared light by molecules, which causes vibrations in chemical bonds such as C-H, N-H, and O-H. bruker.com The resulting spectrum serves as a molecular fingerprint, providing information about the chemical composition and physical structure of the sample. bruker.com
In the context of mycotoxins, FT-IR has been employed for the structural characterization of purified citreoviridin. unb.brnih.gov Studies have detailed the IR absorption bands of citreoviridin, which are crucial for its identification. For instance, purified citreoviridin analyzed in a KBr pellet shows characteristic absorption bands in the range of 400–4000 cm⁻¹. unb.br These reference spectra are fundamental for developing detection methods.
While direct quantification of citreoviridin in complex matrices using FT-NIR is not yet a widely established method, the technology is extensively used for screening purposes in the food industry. bruker.comazom.com FT-NIR spectroscopy has been successfully applied to detect fungal infections and mold contamination in various commodities, such as maize kernels and citrus fruits. spectroscopyonline.com The principle is based on detecting changes in the chemical composition (e.g., moisture, proteins, lipids) of the commodity caused by fungal growth. agriculturejournals.cz Since citreoviridin is produced by fungi like Penicillium citreonigrum, FT-NIR can serve as an indirect method to flag potentially contaminated batches for further analysis with more specific techniques like chromatography.
The advantages of FT-NIR spectroscopy include speed, minimal to no sample preparation, and the absence of chemical reagents, making it a cost-effective and environmentally friendly tool for high-throughput screening in quality control. bruker.comemnuvens.com.br Research is ongoing to develop robust calibration models that could allow for the direct and quantitative detection of specific mycotoxins like citreoviridin in various food matrices. walshmedicalmedia.com
Standardization and Validation of Analytical Methods
The standardization and validation of analytical methods are critical steps to ensure the reliability, comparability, and accuracy of results obtained for citreoviridin detection and quantification. This process is essential for regulatory compliance, food safety monitoring, and international trade. Validation demonstrates that a method is fit for its intended purpose by evaluating parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
Interlaboratory Collaborative Studies
Interlaboratory collaborative studies, also known as ring tests or proficiency tests, are a cornerstone of method validation. These studies involve multiple laboratories analyzing the same homogenous sample to assess the performance and reproducibility of a specific analytical method. europa.eu The primary goals of these studies are to determine the method's repeatability (precision within a single lab) and reproducibility (precision between different labs) and to identify any potential biases.
For an analytical method to be adopted as a standard by organizations like the European Committee for Standardization (CEN) or AOAC INTERNATIONAL, it must successfully pass a collaborative study. europa.eufeedhaccp.org While specific, large-scale interlaboratory studies focused solely on citreoviridin are not widely documented in publicly available literature, the framework for mycotoxin analysis is well-established. For example, an interlaboratory comparison study involving nine laboratories tested for 24 mycotoxins, including citreoviridin, using in-house LC-MS/MS methods on complex feed matrices like chicken feed, swine feed, and corn gluten. piwet.pulawy.pl Such studies are crucial for the harmonization of methods and ensure that different laboratories can achieve comparable results, which is vital for global food safety monitoring. piwet.pulawy.pl
The general guidelines for conducting a collaborative study, such as those provided by AOAC, recommend a minimum number of participating laboratories (e.g., eight for quantitative methods) and a specific design for the study materials, including analyte levels and matrices. feedhaccp.org The successful completion of such a study for a citreoviridin method would provide the necessary evidence of its robustness and reliability for routine use.
Method Development for Specific Matrices
The development of analytical methods for citreoviridin must account for the complexity and variability of the matrices in which it is found, primarily grains like rice and corn. oup.comnih.gov Different food matrices can interfere with the extraction and detection of the mycotoxin, necessitating matrix-specific method development and validation. nih.gov
Numerous analytical methods have been developed and validated for the determination of citreoviridin in various commodities. These methods often involve a solvent extraction step, followed by a clean-up procedure using techniques like solid-phase extraction (SPE), and subsequent analysis by liquid chromatography (LC) coupled with a detector.
For instance, a method for corn and rice utilizes dichloromethane for extraction, followed by cleanup on silica and amino SPE columns, with detection by normal-phase LC with fluorescence detection (LC-FLD). oup.com This method demonstrated good recoveries, with a minimum detection limit of 2 ng/g in corn. oup.com Another study developed a competitive enzyme-linked immunosorbent assay (CI-ELISA) for screening citreoviridin in polished white rice, achieving a dynamic range of 0.23 to 2.22 mg/kg. nih.govnih.gov More recent developments include the use of ultra-high-performance liquid chromatography (UHPLC) with fluorescence detection for rice, corn, and wheat, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and specificity. researchgate.net A QuEChERS-based LC-MS/MS method was validated for nine mycotoxins, including citreoviridin, in various plant-based milks, demonstrating the adaptability of modern methods to diverse food products. brill.comdntb.gov.ua
The table below summarizes key findings from various studies on method development for citreoviridin in specific food matrices.
| Matrix | Analytical Method | Extraction Solvent | Clean-up | LOD/LOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| Corn, Rice | Normal-Phase LC-FLD | Dichloromethane | Silica and Amino SPE | LOD: 2 ng/g (corn) | 91.0 - 102.8 | oup.com |
| Polished White Rice | CI-ELISA | Aqueous Methanol/Acetonitrile | Not specified | Dynamic Range: 0.23 - 2.22 mg/kg | 97 ± 10 | nih.gov |
| Rice | Immunochromatographic Strip (ICS) | Ethanol/Water | None | Visible LOD: 100 µg/kg | Not specified | tandfonline.comtandfonline.com |
| Rice, Corn, Wheat | Reverse-Phase UHPLC-FLD | Acetonitrile:Water:Formic Acid | Not specified | LOD: 0.38 ng/mL, LOQ: 1.16 ng/mL | Not specified | researchgate.net |
| Plant-based Milks (Peanut, Oat, Rice, etc.) | QuEChERS and LC-MS/MS | Acetonitrile with Formic Acid | d-SPE with C18 | LOQ: 1.305 µg/L | 97.25 | brill.comdntb.gov.ua |
Citreoviridine Analogues, Derivatives, and Synthetic Studies
Struktur-Aktivitäts-Beziehungsstudien
Struktur-Aktivitäts-Beziehungsstudien (SAR) sind entscheidend, um zu verstehen, wie die molekulare Architektur von Citreoviridin (B190807) zu seiner biologischen Wirkung, insbesondere seiner Hemmung der ATP-Synthase, beiträgt.
Die biologische Aktivität von Citreoviridin als potenter Inhibitor der mitochondrialen ATP-Synthase ist untrennbar mit seinen charakteristischen Strukturmerkmalen verbunden: dem substituierten α-Pyron-Ring, der Polyen-Kette und dem hochsubstituierten Tetrahydrofuran-Ring. sci-hub.seasm.org Die α-Pyron-Einheit ist ein wiederkehrendes Motiv in einer Klasse von Mykotoxinen, die auf die F1-Einheit der ATP-Synthase abzielen. asm.org Citreoviridin bindet spezifisch an die β-Untereinheit der ATP-Synthase und hemmt deren Aktivität. asm.orgnih.govnih.gov
Der hochsubstituierte Tetrahydrofuran-Teil ist ebenfalls entscheidend für die Toxizität. sjtu.edu.cn Studien an verwandten Verbindungen wie Asteltoxin, das einen Bis(tetrahydrofuran)-Ring aufweist, unterstreichen die Bedeutung dieses heterocyclischen Systems für die Hemmung der ATP-Synthase. mdpi.com Die gesamte Konformation des Moleküls, die durch die Polyen-Kette bestimmt wird, die die beiden Endgruppen verbindet, ist für die korrekte Positionierung des Moleküls an seiner Zielstelle im Enzym unerlässlich.
Modifikationen an den funktionellen Gruppen von Citreoviridin können seine biologische Aktivität erheblich beeinflussen. Zum Beispiel hat sich gezeigt, dass Isocitreoviridin, ein Isomer, keine Wirkung auf die F1F0-ATPase hat, was auf die kritische Bedeutung der Substituentenposition am α-Pyron-Ring für die inhibitorische Aktivität hinweist. researchgate.net
Die Entdeckung neuer Analoga wie Citreoviridin H und I, die sich von Citreoviridin durch die Einführung einer Carbonylgruppe und einer hydroxylierten quartären Kohlenstoffgruppe in der Polyenkette unterscheiden, hat neue biologische Aktivitäten aufgezeigt. nih.gov Diese Derivate zeigten eine entzündungshemmende Aktivität, indem sie die durch Lipopolysaccharide (LPS) induzierte NO-Produktion hemmten, was auf ein anderes oder breiteres Wirkungsspektrum als das der Ausgangsverbindung hindeutet. nih.gov
Die Tabelle unten fasst die Aktivität ausgewählter Citreoviridin-Analoga zusammen.
| Verbindung | Modifikation | Beobachtete biologische Aktivität |
| Citreoviridin | Ausgangsverbindung | Hemmung der ATP-Synthase sci-hub.seasm.org |
| Isocitreoviridin | Isomere Form | Keine Wirkung auf die F1F0-ATPase researchgate.net |
| Citreoviridin H | Carbonyl und quartäres C-OH an der Polyenkette | Entzündungshemmend nih.gov |
| Citreoviridin I | Carbonyl und quartäres C-OH an der Polyenkette | Entzündungshemmend nih.gov |
Identification of Key Structural Moieties for Biological Activity
Synthetische Ansätze zu Citreoviridin und seinen Analoga
Die Komplexität der Citreoviridin-Struktur mit ihren zahlreichen Stereozentren und dem konjugierten Polyensystem hat sie zu einem herausfordernden Ziel für die Totalsynthese gemacht.
Mehrere Forschungsgruppen haben Totalsynthesen von Citreoviridin und seinem nahen Analogon Citreoviral berichtet. rsc.orgindiana.edu Ein bemerkenswerter Ansatz ist eine biomimetische Synthese, die die vorgeschlagenen biosynthetischen Wege nachahmt. rsc.org Diese Strategien beinhalten oft die schrittweise Konstruktion der drei Hauptkomponenten und deren anschließende Verknüpfung.
Stereoselektive Synthesen waren entscheidend, um die korrekte absolute Konfiguration der zahlreichen chiralen Zentren zu etablieren. researchgate.net Eine formale Synthese von (±)-Citreoviridin wurde durch die Entwicklung einer Synthese von (±)-Citreoviral erreicht, das dann in Citreoviridin umgewandelt werden kann. rsc.org Andere Strategien nutzten innovative Umlagerungen und Cyclisierungsreaktionen, um den hochsubstituierten Tetrahydrofuran-Kern effizient aufzubauen. researchgate.net Die Synthese von Citreomontanin, einem vermuteten Polyen-Vorläufer von Citreoviridin, wurde ebenfalls abgeschlossen, was Einblicke in die Biosynthese liefert. rsc.org
Obwohl die Totalsynthese der primäre Ansatz war, um Citreoviridin und seine Analoga zu erhalten, gibt es Hinweise auf halbsynthetische Modifikationen. Die Isolierung von Isocitreoviridin, das sich unter Gefrierbedingungen in Citreoviridin umwandeln kann, deutet auf die Möglichkeit hin, natürliche Isomere als Vorläufer zu verwenden. researchgate.net Darüber hinaus wurde die biomimetische Synthese von Verbindungen vom Citreoviridin-Typ durchgeführt, was einen von der Natur inspirierten halbsynthetischen Ansatz darstellt. tandfonline.com Die Umwandlung von Citreoviral, einem natürlich vorkommenden Metaboliten, in Citreoviridin ist ein weiteres Beispiel für einen halbsynthetischen Schritt, der in formalen Synthesen verwendet wird. rsc.org
Die Tetrahydrofuran-Einheit ist ein zentrales Strukturmerkmal von Citreoviridin. Synthetische Strategien haben verschiedene Methoden zur Konstruktion dieses Rings genutzt. Einige Ansätze nutzen 2,5-Dihydrofuran-Derivate als Schlüsselintermediate. dntb.gov.ua Obwohl nicht direkt in allen Totalsynthesen von Citreoviridin berichtet, ist die Chemie der Dihydrofurane und ihre Umwandlung in substituierte Tetrahydrofurane gut etabliert und relevant für die Synthese solcher Naturstoffe. dntb.gov.ua Zum Beispiel wurde bei der Synthese von Verrucosidin-Derivaten, die strukturell mit Citreoviridin verwandt sind, ein 2,5-Dihydrofuran-Ring als neuartiges Strukturmerkmal identifiziert, was auf das Potenzial dieser Bausteine in der Synthese von Analoga hindeutet. dntb.gov.ua Stereoselektive Ansätze zur Synthese von hydroxylierten Tetrahydrofuranen, die für die Citreoviral-Synthese entscheidend sind, beinhalten oft die Cyclisierung von acyclischen Vorläufern, die konzeptionell mit der Funktionalisierung von Dihydrofuran-Systemen verwandt sind. researchgate.net
Tabelle der in diesem Artikel erwähnten Verbindungen
| Verbindungsname |
| Citreoviridin |
| Isocitreoviridin |
| Citreoviridin H |
| Citreoviridin I |
| Citreoviral |
| Asteltoxin |
| Verrucosidin |
| Citreomontanin |
Electrophilic Cyclization Reactions in Analog Synthesis
Development of Modified Citreoviridine Structures with Altered Bioactivity
The modification of the citreoviridin scaffold has led to the discovery of new derivatives with distinct structural features and altered biological activities. These studies highlight how subtle changes to the molecule's complex architecture can significantly impact its function.
Researchers have isolated several new citreoviridin derivatives from fungal sources, particularly from the genus Penicillium. For instance, a study on the mangrove endophytic fungus Penicillium sp. BJR-P2 led to the identification of two new derivatives, named citreoviridin H (3) and citreoviridin I (4). nih.gov
Citreoviridin H is characterized by the replacement of two double bonds in the parent structure with a carbonyl group at C-6 and an oxygenated quaternary carbon at C-7. nih.gov
Citreoviridin I was also identified, with its structure determined through detailed spectroscopic analysis. nih.gov The anti-inflammatory activity of these new compounds was evaluated, and citreoviridin H showed a moderate inhibitory effect on nitric oxide (NO) production in lipopolysaccharide-stimulated RAW 264.7 macrophages.
In another investigation, a marine-derived fungus, Penicillium sp. BB1122, was induced to produce a novel citreoviridin analog through stress cultivation (exposure to cobalt). frontiersin.org This analog exhibited a key structural difference from the parent citreoviridin: the geometry of the double bond at the C6=C7 position was found to be Z (zusammen), in contrast to the E (entgegen) configuration typically found in citreoviridin. frontiersin.org This geometric isomerism represents a significant modification of the core structure. This novel analog, along with other compounds produced under stress conditions, demonstrated potential as an antibacterial agent against ESKAPE pathogens. frontiersin.org
These findings demonstrate that both microbial synthesis and chemical manipulation can generate novel citreoviridin structures. The resulting alterations, from changes in functional groups to stereochemical configurations, can lead to modified or new biological activities, such as anti-inflammatory or antibacterial properties. nih.govfrontiersin.org
Interactive Data Tables
Table 1: Modified this compound Derivatives and Reported Bioactivity
| Compound Name | Source Organism | Key Structural Modification | Reported Bioactivity | Reference |
| Citreoviridin H | Penicillium sp. BJR-P2 | Replacement of C6=C7 double bond with a C6-carbonyl and a C7-quaternary carbon. | Moderate anti-inflammatory (NO inhibition). | nih.gov |
| Citreoviridin I | Penicillium sp. BJR-P2 | New derivative identified via spectroscopic analysis. | Anti-inflammatory activity evaluated. | nih.gov |
| Citreoviridin Analog | Penicillium sp. BB1122 | Z configuration of the C6=C7 double bond (isomer of citreoviridin). | Potential antibacterial activity. | frontiersin.org |
Advanced Research Perspectives
Omics Approaches in Citreoviridine Research
The advent of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized mycotoxin research. rsc.orgnih.gov These high-throughput methods allow for a holistic view of the biological processes underlying citreoviridin (B190807) production and its effects on living organisms.
Genomics and Transcriptomics for Biosynthesis Discovery
The genetic blueprint for the production of fungal secondary metabolites like citreoviridin is typically encoded in biosynthetic gene clusters (BGCs). asm.org Genomics and transcriptomics have been pivotal in identifying and characterizing the BGC responsible for citreoviridin (CTV) synthesis.
Whole-genome sequencing of Penicillium citreonigrum and Aspergillus terreus has led to the identification of the CTV biosynthesis gene cluster. asm.org In P. citreonigrum, the cluster contains four key genes homologous to those found in A. terreus, designated ci-ctvA, ci-ctvB, ci-ctvC, and ci-ctvD. mdpi.com Transcriptomic analyses, which measure gene expression levels, have shown a high correlation between the expression of these genes and the production of citreoviridin. asm.orgmdpi.com For instance, the expression of ci-ctvB, ci-ctvC, and ci-ctvD peaked on day 7 of culture on YES agar (B569324), coinciding with the peak of citreoviridin production. mdpi.com These studies confirm that this gene cluster is responsible for CTV biosynthesis in P. citreonigrum. mdpi.com
| Gene Name (in P. citreonigrum) | Homolog in A. terreus | Putative Function |
| ci-ctvA | ctvA | Polyketide Synthase (PKS) |
| ci-ctvB | ctvB | O-methyltransferase |
| ci-ctvC | ctvC | P450 monooxygenase |
| ci-ctvD | ctvD | MFS transporter |
| This table summarizes the genes identified in the citreoviridin biosynthetic cluster in Penicillium citreonigrum and their homologs in Aspergillus terreus, along with their predicted functions based on genomic analysis. asm.orgmdpi.com |
Proteomics and Metabolomics in Mechanism of Action Studies
While genomics reveals the potential for toxin production, proteomics (the study of proteins) and metabolomics (the study of metabolites) provide direct insights into the toxin's functional impact on a cell or organism. qascf.com
Proteomic studies have been used to investigate the cellular response to citreoviridin exposure. A quantitative proteomic analysis of human lung tumor xenografts treated with citreoviridin revealed significant alterations in the expression of proteins related to glucose metabolism. nih.gov The study found that enzymes involved in gluconeogenesis were up-regulated, suggesting that citreoviridin may inhibit cancer cell proliferation by reducing the availability of glycolytic intermediates needed for building macromolecules. nih.gov Temporal phosphoproteomics, which tracks changes in protein phosphorylation over time, has further shown that citreoviridin can suppress cancer cell growth by affecting protein folding, cell cycle, and cytoskeleton function, notably through the dephosphorylation of heat shock protein 90 (HSP90AB1). mdpi.com
Metabolomic studies have focused on how citreoviridin is processed in the body. Research using swine and human liver S9 fractions identified several metabolic derivatives of citreoviridin, including hydroxylated, methylated, desaturated, and dihydroxylated forms. wikipedia.org These findings indicate that while citreoviridin is readily absorbed, its metabolic breakdown is a key factor in its toxicokinetics. wikipedia.org
| Omics Technique | Key Finding in Citreoviridin Research | Implication |
| Proteomics | Altered expression of glucose metabolism enzymes in lung cancer cells. nih.gov | Elucidates the anti-proliferative mechanism of action. |
| Phosphoproteomics | Dephosphorylation of HSP90AB1, affecting MAPK signaling. mdpi.com | Reveals specific signaling pathways disrupted by citreoviridin. |
| Metabolomics | Identification of hydroxylated and other derivatives in liver fractions. wikipedia.org | Details the metabolic fate and detoxification pathways of the toxin. |
| This interactive table highlights key findings from proteomics and metabolomics studies on citreoviridin and their significance. |
Interdisciplinary Studies
Understanding the full impact of citreoviridin requires integrating knowledge from multiple scientific disciplines. Ecology, toxicology, and computational chemistry each provide a unique lens through which to view this complex mycotoxin.
Fungal Ecology and Metabolite Production in Complex Systems
Citreoviridin is produced by fungi that contaminate agricultural products, most notably rice. asm.org Fungal ecology investigates the relationship between these fungi, their environment, and their production of secondary metabolites. It is believed that many mycotoxins are not produced randomly but as a means to inhibit the growth of competing microorganisms. researchgate.net Penicillium citreonigrum is a key producer of citreoviridin, and its growth on rice after harvest has been linked to "yellow rice" disease. mdpi.commdpi.com
Environmental conditions play a crucial role in toxin production. Studies have shown that the composition of the growth medium significantly affects citreoviridin synthesis. For example, P. citreonigrum production of citreoviridin was substantially suppressed when grown on a medium containing 5% NaCl compared to a standard YES agar medium. mdpi.com This highlights the influence of environmental factors like osmotic stress on mycotoxin biosynthesis in complex ecosystems like stored grain.
Comparative Toxicology with Other Mycotoxins at Cellular Level
Comparing the cellular mechanisms of different mycotoxins provides context for their unique toxicological profiles. Citreoviridin's primary target is distinct from many other common mycotoxins.
Citreoviridin acts as a potent inhibitor of mitochondrial F1F0-ATP synthase, the enzyme complex responsible for synthesizing ATP, the cell's main energy currency. asm.orgjscholaronline.org It binds to the β-subunit of the F1 portion of the enzyme, disrupting cellular energy production. asm.org This mechanism contrasts sharply with other major mycotoxins:
Aflatoxin B1 (AFB1) : Produced by Aspergillus flavus, AFB1's toxicity stems from its metabolic activation into a reactive epoxide (AFB1-8,9-exo-epoxide). mdpi.comopenresearchafrica.org This metabolite forms adducts with DNA and proteins, leading to mutations, inhibition of DNA replication and transcription, and carcinogenesis. mdpi.comresearchgate.net
Ochratoxin A (OTA) : Produced by Aspergillus and Penicillium species, OTA has a more complex mechanism. It competitively inhibits phenylalanyl-tRNA synthetase, disrupting protein synthesis. nih.govresearchgate.net It also induces oxidative stress, DNA damage, and apoptosis. wikipedia.org
T-2 Toxin : A trichothecene (B1219388) mycotoxin from Fusarium species, the T-2 toxin's primary cellular target is the 60S ribosomal subunit, where it binds to the peptidyl transferase center, inhibiting protein synthesis. mdpi.commdpi.comresearchgate.net It also induces oxidative stress and apoptosis. mdpi.com
| Mycotoxin | Primary Cellular Target/Mechanism | Key Cellular Outcome |
| Citreoviridin | F1F0-ATP Synthase (β-subunit) asm.orgjscholaronline.org | Inhibition of ATP synthesis, energy depletion. jscholaronline.org |
| Aflatoxin B1 | DNA (forms adducts after metabolic activation) mdpi.comresearchgate.net | Mutagenesis, carcinogenesis, inhibition of replication. mdpi.com |
| Ochratoxin A | Phenylalanyl-tRNA synthetase nih.govresearchgate.net | Inhibition of protein synthesis, oxidative stress. nih.gov |
| T-2 Toxin | 60S Ribosomal Subunit mdpi.commdpi.com | Inhibition of protein synthesis, induction of apoptosis. mdpi.comresearchgate.net |
| This table provides a comparative overview of the primary cellular mechanisms of action for citreoviridin and other major mycotoxins. |
Computational Chemistry and Molecular Modeling of this compound Interactions
Computational chemistry and molecular modeling use computer simulations to study molecular structures and interactions at an atomic level. These techniques have been applied to understand how citreoviridin binds to its biological targets.
Molecular docking studies have been employed to investigate the interaction between citreoviridin and human serum albumin (HSA), the most abundant protein in blood plasma that transports many molecules. researchgate.net These models revealed that citreoviridin binds within a hydrophobic pocket of HSA. The binding is primarily driven by hydrophobic interactions and hydrogen bonds. researchgate.net The calculated binding constant (Ka) indicates a strong interaction, suggesting that HSA can act as a carrier for citreoviridin in the bloodstream, influencing its distribution and bioavailability. These computational approaches provide a powerful complement to experimental methods, offering detailed insights into the molecular basis of the toxin's interactions. researchgate.net
Future Directions in this compound Research
Advanced research into the mycotoxin citreoviridin is paving the way for novel insights and applications. Future investigations are concentrated on three primary areas: the discovery and engineering of its biosynthetic pathways, the identification of previously unknown cellular targets to better understand its toxicological profile, and the development of sophisticated mitigation strategies rooted in a molecular understanding of the compound.
Novel Biosynthetic Pathways
The genetic foundation for citreoviridin production has been identified in key fungal species, providing a roadmap for future research into its biosynthesis. nih.govnih.gov The gene clusters responsible for citreoviridin biosynthesis have been characterized in both Aspergillus terreus and Penicillium citreonigrum, the latter being a primary cause of citreoviridin contamination in rice. nih.govmdpi.com In both organisms, a core set of four genes within a cluster is considered essential for its formation. nih.govmdpi.com
Future research is moving beyond simple identification towards a more dynamic understanding of these pathways. A key direction is the exploration of how these biosynthetic pathways might vary across different citreoviridin-producing fungi, such as Eupenicillium ochrosalmoneum. nih.gov The identification of the citreoviridin biosynthetic gene cluster has enabled its reconstitution in a heterologous host, Aspergillus nidulans, a technique that not only confirms the function of the genes but also opens the door to engineered biosynthesis. acs.orgnih.gov This approach allows for the isolation of biosynthetic intermediates and the potential creation of novel analogues of citreoviridin by manipulating the pathway. acs.org Elucidating these pathways is critical for developing strategies to control the production of this mycotoxin in agricultural products. nih.govnih.gov
Table 1: Comparison of Citreoviridin Biosynthetic Gene Clusters
| Gene in A. terreus | Homologous Gene in P. citreonigrum | Putative Function |
|---|---|---|
| CtvA (ATEG_09617) | PCN_07606 | Highly Reducing Polyketide Synthase (HR-PKS) |
| CtvB (ATEG_09618) | PCN_07607 | Methyltransferase |
| CtvC (ATEG_09620) | PCN_07608 | Flavin-dependent Monooxygenase |
| CtvD (ATEG_09619) | PCN_07610 | Hydrolase |
Source: Data compiled from studies on Aspergillus terreus and Penicillium citreonigrum. nih.govmdpi.comamazonaws.com
Unraveling Undiscovered Cellular Targets
While citreoviridin is well-established as a potent inhibitor of mitochondrial F1F0-ATP synthase by binding to its β-subunit, recent research indicates its cellular impact is far broader. amazonaws.complos.orgresearchgate.net A significant future direction is the comprehensive identification of these other cellular targets to fully understand its mechanism of action, particularly its selective effects on cancer cells versus normal cells. nih.gov
Temporal phosphoproteomics studies have been instrumental in revealing the dynamic molecular responses to citreoviridin. nih.govnih.gov These analyses have identified hundreds of phosphoproteins whose states are altered upon treatment, indicating that citreoviridin affects a wide array of cellular functions including protein folding, cell cycle regulation, and cytoskeleton organization. nih.govnih.gov
Key discoveries point to several novel cellular nodes affected by citreoviridin:
Unfolded Protein Response (UPR): Citreoviridin has been shown to activate the UPR, a cellular stress response related to the endoplasmic reticulum. This activation is linked to the inhibition of lung cancer cell growth and is boosted by an increase in reactive oxygen species (ROS).
MAPK/ERK Signaling: The compound can suppress cancer cell growth by interfering with the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov This is achieved through the site-specific dephosphorylation of HSP90AB1 at Serine 255. nih.govnih.gov
Inflammatory Pathways: In endothelial cells, citreoviridin can upregulate the expression of adhesion molecules like ICAM-1 and VCAM-1. plos.orgnih.gov This effect appears to be regulated by the activation of the NF-κB signaling pathway, a central mediator of inflammatory responses. plos.orgnih.gov
Metabolic Enzymes: Beyond ATP synthase, citreoviridin has been noted to affect several metabolic enzymes, including glycogen (B147801) synthase, glutamic-oxaloacetic transaminase, and transketolase. plos.org Quantitative proteomic analysis has shown it alters the expression of glucose metabolism-related enzymes, potentially inhibiting cancer cell proliferation by reducing glycolytic intermediates needed for macromolecule synthesis. plos.org
Table 2: Potential Undiscovered or Secondary Cellular Targets of Citreoviridin
| Cellular Process/Target | Observed Effect of Citreoviridin | Potential Implication |
|---|---|---|
| Unfolded Protein Response (UPR) | Activation, associated with eIF2α phosphorylation. | Inhibition of cancer cell growth through ER stress. |
| MAPK/ERK Pathway | Suppression via dephosphorylation of HSP90AB1. nih.gov | Anti-proliferative effects in cancer cells. nih.gov |
| NF-κB Pathway | Activation in endothelial cells. plos.orgnih.gov | Upregulation of inflammation and endothelial dysfunction. plos.orgnih.gov |
| Glucose Metabolism | Up-regulation of gluconeogenesis enzymes. plos.org | Reduction of glycolytic intermediates for macromolecule synthesis. plos.org |
| HIV-1 Replication | Inhibition at post-integrational stages. tandfonline.com | Potential antiviral activity. tandfonline.com |
Source: Compiled from various proteomic, phosphoproteomic, and cellular studies. plos.orgnih.govplos.orgnih.govtandfonline.com
Innovative Mitigation Strategies Based on Molecular Understanding
Developing effective strategies to mitigate citreoviridin contamination in the food chain is a critical goal, with research shifting towards highly specific, molecularly-informed approaches. researchgate.net These innovative strategies focus on detection, detoxification, and prevention.
A cornerstone of modern mitigation is advanced detection. The development of novel monoclonal antibodies specific to citreoviridin and its isomer, iso-citreoviridin, enables the creation of sensitive screening tools like competitive enzyme-linked immunosorbent assays (CI-ELISA). nih.govmdpi.com Such assays are crucial for routine monitoring of agricultural commodities like rice, allowing for rapid and effective screening to prevent contaminated products from entering the food supply. nih.gov
Future detoxification strategies are moving beyond general chemical or physical methods towards highly specific biological degradation. researchgate.netfao.org While specific enzymes for citreoviridin detoxification are still an emerging area of research, the approach is guided by successes with other mycotoxins. mdpi.comnih.gov The discovery and characterization of enzymes, such as lactonohydrolases or peroxidases that can degrade other mycotoxins like zearalenone (B1683625) and citrinin (B600267), provide a template for finding or engineering enzymes that can specifically neutralize the citreoviridin molecule. mdpi.comnih.gov This could involve screening microbial populations for organisms capable of metabolizing citreoviridin or using a protein engineering approach to design enzymes for this purpose. nih.gov
Furthermore, a deep understanding of the citreoviridin biosynthetic pathway opens up preventative strategies. By identifying the key enzymes and regulatory genes in the biosynthetic cluster, it may become possible to develop inhibitors or gene-silencing technologies that specifically block the production of the toxin in fungi without killing the organism, representing a sophisticated form of biological control. mdpi.com Understanding the toxicokinetics of citreoviridin, including its metabolism into derivatives like hydroxylated and methylated forms, also informs risk assessment and the development of strategies to enhance its detoxification in vivo. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What experimental models are validated for studying citreoviridine-induced neurotoxicity?
- Methodological Answer : Rodent models (e.g., mice, rats) are commonly used due to their physiological relevance to mammalian neurotoxicity. Experimental design should include dose-response studies (e.g., 0.1–5 mg/kg intraperitoneal administration) with controls for age, sex, and environmental factors. Behavioral assays (e.g., open-field tests, rotarod performance) and histopathological analysis of spinal cord tissues are critical for assessing ascending paralysis and convulsions. Ensure adherence to ethical guidelines for animal studies, including IACUC approvals .
Q. Which analytical techniques are recommended for detecting this compound in contaminated samples?
- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantifying this compound in complex matrices like rice or fungal cultures. Sample preparation should involve solid-phase extraction (SPE) to reduce matrix interference. Validate methods using spike-recovery experiments (e.g., 70–120% recovery rates) and limit of detection (LOD) calculations (e.g., 0.1 ng/g). Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation .
Q. What are the primary mechanisms underlying this compound's neurotoxic effects?
- Methodological Answer : Mechanistic studies should combine electrophysiological recordings (e.g., patch-clamp for neuronal excitability) and receptor binding assays. This compound disrupts ion channels, particularly voltage-gated sodium channels, leading to hyperexcitability. Use in vitro models like SH-SY5Y neuronal cells to isolate molecular targets. Pair with gene expression profiling (RNA-seq) to identify dysregulated pathways, such as oxidative stress or apoptosis .
Advanced Research Questions
Q. How can researchers address interspecies variability in this compound toxicity outcomes?
- Methodological Answer : Conduct cross-species comparative studies (e.g., mice vs. guinea pigs) to identify metabolic differences. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate toxin absorption, distribution, and species-specific LD50 values. Incorporate cytochrome P450 enzyme activity assays to assess detoxification pathways. Statistical power analysis (α = 0.05, power = 0.8) ensures sample adequacy .
Q. What strategies resolve contradictions in reported molecular targets of this compound?
- Methodological Answer : Perform systematic reviews with PRISMA guidelines to synthesize existing data. Use meta-analysis to quantify effect sizes across studies. Validate conflicting hypotheses via CRISPR/Cas9 knock-out models (e.g., silencing candidate receptors like NMDA or GABA receptors) in in vivo systems. Cross-reference findings with structural analogs (e.g., citreoviridin) to identify conserved mechanisms .
Q. How should experimental designs control for this compound's environmental instability in long-term studies?
- Methodological Answer : Store this compound in amber vials at -80°C under inert gas (e.g., argon) to prevent photodegradation and oxidation. Regularly validate toxin purity via HPLC-UV (λ = 254 nm). Include stability-indicating assays (e.g., accelerated degradation studies at 40°C/75% RH) to establish shelf-life. Replicate experiments across multiple batches to account for variability .
Q. What statistical approaches are optimal for analyzing dose-dependent neurotoxicity data?
- Methodological Answer : Apply non-linear regression models (e.g., probit analysis) to calculate LD50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., control vs. low/high doses). For longitudinal data, mixed-effects models account for repeated measurements. Report confidence intervals (95% CI) and effect sizes (Cohen’s d) to enhance reproducibility .
Data Presentation and Reproducibility
Q. How to standardize data reporting for this compound studies?
- Methodological Answer : Follow the ARRIVE guidelines for animal studies, including detailed protocols for dosing, housing, and endpoint criteria. For analytical data, report LOD, LOQ, and calibration curves. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data deposition in repositories like Zenodo or Figshare. Include negative controls and blinded assessments to minimize bias .
Q. What are best practices for replicating this compound synthesis or extraction protocols?
- Methodological Answer : Document fungal cultivation conditions (e.g., Penicillium citreoviride strain, media, temperature) and extraction solvents (e.g., chloroform-methanol mixtures). Publish step-by-step protocols with troubleshooting notes (e.g., phase separation issues). Validate yields via gravimetric analysis and purity via melting point determination. Share strains via culture collections (e.g., ATCC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
